molecular formula C17H20FN3O3S2 B2464560 N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235288-57-9

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2464560
CAS No.: 1235288-57-9
M. Wt: 397.48
InChI Key: PIONHAZSGCMRBI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has a sulfonamide group attached to a thiophene ring, making it a unique and interesting molecule to study.

Scientific Research Applications

Hypoglycemic Agents

One area of application involves the development of hypoglycemic agents, where benzoic acid derivatives similar in structure have been explored for their activity. For instance, the research on repaglinide and related compounds delves into the structure-activity relationships, highlighting the importance of specific substituents for enhancing hypoglycemic activity. These studies are foundational in the development of new therapeutic agents for managing type 2 diabetes, emphasizing the critical role of structural modifications in enhancing drug efficacy (Grell et al., 1998).

Antibacterial Agents

Another significant area of application is in the design of antibacterial agents. Compounds bearing sulfonamide groups have been synthesized and evaluated for their antimicrobial activities. This includes studies on novel N,N-diethyl amide bearing sulfonamides that demonstrated marked potency as antibacterial agents against specific bacterial strains, such as Escherichia coli and Staphylococcus aureus. Such research contributes to the ongoing search for new antibacterial drugs to combat resistant bacterial strains (Ajani et al., 2013).

Enzyme Inhibition

Sulfonamides also find applications in enzyme inhibition, which is crucial for developing drugs targeting specific metabolic pathways. For example, studies on carbonic anhydrase inhibitors have led to the synthesis of novel sulfonamide derivatives that show potent inhibition of this enzyme. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain types of edema by modulating the enzyme's activity involved in fluid secretion and pH balance in the body (Turkmen et al., 2005).

Receptor Agonists

Moreover, sulfonamide derivatives have been explored for their role as receptor agonists, particularly in the context of beta-adrenergic receptors. This research avenue is crucial for developing drugs targeting cardiovascular diseases, obesity, and metabolic disorders. By understanding how these compounds interact with and activate specific receptors, researchers can design more effective and selective therapeutic agents (Hu et al., 2001).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S2/c18-14-3-5-15(6-4-14)20-17(22)21-9-7-13(8-10-21)12-19-26(23,24)16-2-1-11-25-16/h1-6,11,13,19H,7-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIONHAZSGCMRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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